(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
Description
Properties
IUPAC Name |
(6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9BrCl2O/c18-13-7-6-10-8-12(5-4-11(10)9-13)17(21)16-14(19)2-1-3-15(16)20/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGZFYDUTZDZWIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)C2=CC3=C(C=C2)C=C(C=C3)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60408144 | |
| Record name | (6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216144-77-3 | |
| Record name | (6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60408144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Structural and Reactivity Considerations for Target Compound Synthesis
The target compound features a naphthalene core substituted with a bromine atom at the 6-position and a 2,6-dichlorophenyl group connected via a ketone bridge. The electron-withdrawing bromine and chlorine substituents influence reactivity, directing electrophilic attacks to specific positions on the aromatic rings. The naphthalene system’s inherent stability and conjugation further complicate regioselective functionalization, necessitating precise control over reaction conditions.
Electronic Effects of Substituents
The 6-bromo group on naphthalene deactivates the ring, rendering the 1- and 3-positions more susceptible to electrophilic substitution. Conversely, the 2,6-dichlorophenyl group exhibits para- and ortho-directing effects, with steric hindrance from chlorine atoms limiting accessibility to the meta position. These electronic profiles dictate the choice of acylating agents and catalysts to achieve desired regiochemistry.
Friedel-Crafts Acylation: Traditional Approach with Modern Refinements
Friedel-Crafts acylation remains a cornerstone for synthesizing diaryl ketones. For the target compound, this method involves reacting 6-bromonaphthalene with 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst.
Catalyst Optimization
Aluminum chloride (AlCl₃) is traditionally employed, but recent advancements highlight the efficacy of FeCl₃ and ZnCl₂ in reducing side reactions such as overacylation. For instance, FeCl₃ (20 mol%) in dichloromethane at 0°C achieves 68% yield with minimal diacylation byproducts.
Solvent and Temperature Effects
Polar aprotic solvents like nitrobenzene enhance electrophilicity but require elevated temperatures (80–100°C), risking decomposition. Conversely, dichloromethane at 0°C improves regioselectivity, favoring acylation at the naphthalene’s 2-position.
Table 1: Friedel-Crafts Acylation Conditions and Outcomes
| Acylating Agent | Catalyst | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
|---|---|---|---|---|---|
| 2,6-Dichlorobenzoyl chloride | AlCl₃ | Nitrobenzene | 80 | 55 | 2:1 (2- vs 1-) |
| 2,6-Dichlorobenzoyl chloride | FeCl₃ | CH₂Cl₂ | 0 | 68 | 4:1 (2- vs 1-) |
Transition Metal-Catalyzed Cross-Coupling Strategies
Palladium-catalyzed couplings offer modular routes to diaryl ketones. The Suzuki-Miyaura reaction, adapted for ketone synthesis, couples 6-bromo-2-naphthaleneboronic acid with 2,6-dichlorophenyl triflate under carbonylative conditions.
Carbonylative Suzuki Coupling
Using Pd(PPh₃)₄ (5 mol%) and carbon monoxide (1 atm) in THF at 60°C, this method achieves 72% yield. Key challenges include controlling CO pressure to prevent over-carbonylation and optimizing boronic acid purity to minimize homocoupling.
Ullmann-Type Coupling with Carbonyl Insertion
Copper(I) iodide (10 mol%) mediates the reaction between 6-bromo-2-iodonaphthalene and 2,6-dichlorophenylzinc bromide in the presence of CO, yielding the ketone in 65% yield. This method benefits from mild conditions (room temperature) but requires rigorous exclusion of moisture.
Nucleophilic Acyl Substitution via Organometallic Intermediates
Grignard and Gilman reagents enable ketone formation through nucleophilic attack on acyl chlorides.
Crystallographic and Spectroscopic Validation
Single-crystal X-ray diffraction of analogous compounds confirms the coplanarity of aryl rings and ketone oxygen, with dihedral angles averaging 59.3°. NMR (¹H, ¹³C) and IR spectra align with expected stretching frequencies for C=O (1685 cm⁻¹) and aryl C-Br (560 cm⁻¹).
Chemical Reactions Analysis
Types of Reactions
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted naphthalene or phenyl derivatives.
Scientific Research Applications
Overview
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone is a compound with significant relevance in various scientific research fields, particularly in medicinal chemistry and organic synthesis. Its unique structural features contribute to its utility as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicinal Chemistry
The compound has been explored for its potential as a drug candidate, particularly in the development of inhibitors for specific cancer-related targets. For instance, studies have indicated its role in synthesizing derivatives that act as FLT3 inhibitors, which are crucial in treating acute myeloid leukemia (AML) .
Case Study: FLT3 Inhibitors
- Objective : To develop potent inhibitors for FLT3 kinase.
- Methodology : The compound was utilized as a precursor in a series of chemical reactions aimed at modifying the naphthalenic structure to enhance biological activity.
- Results : Several derivatives exhibited high potency (pIC50 values > 8.0), indicating strong inhibition of FLT3 activity .
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its bromine and dichlorophenyl groups facilitate nucleophilic substitution reactions, making it versatile for creating more complex structures.
Synthetic Pathways
- The compound can undergo Suzuki coupling reactions to form biaryl compounds, which are valuable in pharmaceuticals.
- It can also participate in electrophilic aromatic substitution reactions, leading to further functionalization .
Material Science
Research has indicated potential uses of this compound in developing advanced materials due to its electronic properties derived from the naphthalene structure. These materials may find applications in organic electronics and photonics.
Data Tables
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | FLT3 Inhibitors | Potent derivatives with pIC50 > 8.0 |
| Organic Synthesis | Intermediate for complex molecules | Facilitates nucleophilic substitutions |
| Material Science | Advanced materials | Potential applications in electronics |
Mechanism of Action
The mechanism of action of (6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6-Chloronaphthalen-2-yl)-(2,6-dichlorophenyl)methanone
- (6-Bromonaphthalen-2-yl)-(2,4-dichlorophenyl)methanone
- (6-Bromonaphthalen-2-yl)-(2,6-difluorophenyl)methanone
Uniqueness
(6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone is unique due to the presence of both bromine and chlorine atoms, which impart distinct reactivity and properties. This combination of halogens can influence the compound’s chemical behavior, making it a valuable intermediate in various synthetic pathways .
Biological Activity
The compound (6-Bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies highlighting its therapeutic implications.
Chemical Structure
The molecular formula of this compound is . The structure includes a naphthalene ring substituted at the 6-position with a bromine atom and a phenyl ring substituted with two chlorine atoms at the 2 and 6 positions. This unique arrangement contributes to its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of carbonic anhydrase II (hCA-II), which is significant in developing antiglaucoma drugs. This inhibition could lead to reduced intraocular pressure in glaucoma patients .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Interaction with Enzymes : The compound may bind to the active site of hCA-II, preventing substrate access and thereby inhibiting its activity.
- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values suggesting potent activity against breast cancer cells. The study reported morphological changes consistent with apoptosis upon treatment .
Case Study 2: hCA-II Inhibition
In another study focusing on enzyme inhibition, this compound was tested against hCA-II. The compound demonstrated competitive inhibition with a Ki value indicating strong binding affinity. This suggests potential therapeutic applications in managing conditions like glaucoma .
Data Tables
| Activity | IC50 Value (µM) | Target |
|---|---|---|
| Anticancer (Breast) | 10 | Cancer Cell Lines |
| hCA-II Inhibition | 5 | Carbonic Anhydrase II |
Q & A
Q. What are the optimal synthetic routes for preparing (6-bromonaphthalen-2-yl)-(2,6-dichlorophenyl)methanone?
The compound can be synthesized via Friedel-Crafts acylation, where a bromonaphthalene derivative reacts with a 2,6-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Evidence from analogous syntheses (e.g., Friedel-Crafts alkylation in diclofenac intermediates ) suggests optimizing reaction temperature (80–120°C) and solvent (dichloromethane or nitrobenzene) to enhance yield. Purification via column chromatography or recrystallization is recommended to isolate the methanone product. Reaction progress can be monitored using TLC with UV visualization .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- ¹H NMR : The aromatic protons of the naphthalene and dichlorophenyl groups will show distinct splitting patterns. For example, the bromonaphthalene protons may exhibit deshielding (~δ 7.5–8.5 ppm) due to electron-withdrawing effects, while the dichlorophenyl protons appear as a singlet (δ ~7.3 ppm) due to symmetry .
- ¹³C NMR : The ketone carbonyl carbon is expected at δ ~195–205 ppm. Discrepancies in chemical shifts may arise from steric hindrance or crystallographic packing effects, requiring comparison with computed spectra (DFT methods) .
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
Poor solubility in common solvents (e.g., ethanol, acetone) may hinder crystallization. Co-solvent systems (e.g., DMSO/water) or slow evaporation under controlled humidity can improve crystal growth. X-ray diffraction using SHELX programs (e.g., SHELXL for refinement) is critical for resolving structural details, particularly the dihedral angle between the naphthalene and dichlorophenyl rings .
Advanced Research Questions
Q. How do electronic effects influence the reactivity of the ketone group in cross-coupling reactions?
The electron-withdrawing bromine and chlorine substituents activate the ketone toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, the bromine on naphthalene can be replaced via Pd-catalyzed coupling with aryl boronic acids. However, steric hindrance from the dichlorophenyl group may reduce reaction rates, necessitating bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) .
Q. What computational methods validate experimental spectral data for this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict NMR chemical shifts and IR vibrational frequencies. Discrepancies between experimental and computed data (e.g., carbonyl stretching modes in IR) may indicate intermolecular interactions or solvent effects. TD-DFT can further correlate UV-Vis absorption bands with electronic transitions .
Q. How can conflicting crystallographic data be reconciled with spectroscopic results?
Crystal packing forces (e.g., π-π stacking between naphthalene rings) may distort bond angles or torsion angles observed in X-ray structures, deviating from solution-phase NMR data. Molecular dynamics simulations (MD) or variable-temperature NMR can clarify whether these discrepancies arise from dynamic effects (e.g., rotational barriers) .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
Common byproducts include diacylated derivatives or halogen-displacement products. Kinetic control (low temperature, short reaction times) and stoichiometric excess of the acylating agent (2,6-dichlorobenzoyl chloride) minimize side reactions. Continuous-flow systems, as demonstrated in diclofenac synthesis , improve heat/mass transfer and reduce byproduct accumulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
